2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE
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Overview
Description
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that features a unique combination of functional groups, including a chloro-difluorophenyl group, an ethoxy group, and an oxazol-5(4H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:
Formation of the Chloro-Difluorophenyl Intermediate: The initial step involves the chlorination and fluorination of a suitable aromatic precursor to obtain the 2-chloro-4,5-difluorophenyl intermediate.
Formation of the Benzylidene Intermediate: The next step involves the reaction of the chloro-difluorophenyl intermediate with an appropriate benzaldehyde derivative to form the benzylidene intermediate.
Cyclization to Form the Oxazol-5(4H)-one Ring: The final step involves the cyclization of the benzylidene intermediate with an appropriate reagent to form the oxazol-5(4H)-one ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The oxazol-5(4H)-one ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to break down the oxazol-5(4H)-one ring under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the oxazol-5(4H)-one ring.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,5-difluorophenyl derivatives: These compounds share the chloro-difluorophenyl group and may have similar reactivity and applications.
Oxazol-5(4H)-one derivatives: These compounds share the oxazol-5(4H)-one ring and may have similar chemical properties and applications.
Uniqueness
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications that are not found in other compounds. The presence of both the chloro-difluorophenyl group and the oxazol-5(4H)-one ring makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C26H20ClF2NO4 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[[3-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H20ClF2NO4/c1-3-32-24-11-16(8-9-23(24)33-14-17-7-5-4-6-15(17)2)10-22-26(31)34-25(30-22)18-12-20(28)21(29)13-19(18)27/h4-13H,3,14H2,1-2H3/b22-10+ |
InChI Key |
YKNRTCALBLCBKX-LSHDLFTRSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OCC4=CC=CC=C4C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OCC4=CC=CC=C4C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OCC4=CC=CC=C4C |
Origin of Product |
United States |
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